molecular formula C15H20N2O2 B4166543 N-(5,7-dimethyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide

N-(5,7-dimethyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B4166543
M. Wt: 260.33 g/mol
InChI Key: GWXWMZZRGKRXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,7-dimethyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(5,7-dimethyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

N-(5,7-dimethyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s indole core is known to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Indole derivatives have shown promise in the treatment of diseases such as cancer, viral infections, and neurological disorders. This compound may be explored for similar therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with molecular targets in biological systems. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

N-(5,7-dimethyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(5,7-dimethyl-2-oxo-1-propyl-3H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-6-17-14-10(3)7-9(2)8-12(14)13(15(17)19)16-11(4)18/h7-8,13H,5-6H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXWMZZRGKRXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(C2=CC(=CC(=C21)C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,7-dimethyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5,7-dimethyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5,7-dimethyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5,7-dimethyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5,7-dimethyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 6
N-(5,7-dimethyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.